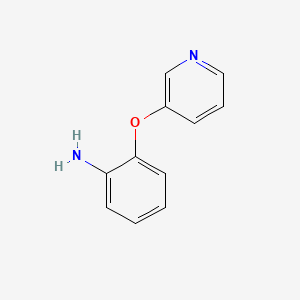

2-(Pyridin-3-yloxy)aniline

Description

Significance and Research Trajectory of Aniline-Pyridine Ether Scaffolds in Chemical Sciences

Aniline-pyridine ether scaffolds represent a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that can bind to multiple biological targets. nih.govmdpi.com The combination of the electron-rich aniline (B41778) ring and the electron-deficient pyridine (B92270) ring, connected by a flexible ether linkage, imparts unique electronic and conformational properties to these molecules. This structural motif is found in a variety of biologically active compounds and is a key component in the design of new therapeutic agents. nih.gov

Scope and Relevance of 2-(Pyridin-3-yloxy)aniline in Advanced Chemical Synthesis and Applied Fields

This compound, with its specific isomeric arrangement, serves as a crucial starting material in the synthesis of a wide array of functional molecules. ontosight.ai Its chemical structure, featuring an amino group and a pyridine nitrogen, provides multiple reaction sites for further chemical transformations. This allows for the construction of elaborate molecular architectures with tailored properties.

In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential biological activities. ontosight.ainih.gov For instance, the core structure is a component of molecules designed as kinase inhibitors, which are a class of drugs that block the action of enzymes called kinases, often implicated in cancer and inflammatory diseases. The ability of the aniline and pyridine moieties to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules is a key factor driving this research.

Beyond pharmaceuticals, the unique electronic properties of this compound and its derivatives make them of interest in materials science. These compounds can be used as building blocks for the synthesis of novel polymers and dyes with specific optical and electronic characteristics.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76167-49-2 | ontosight.aisigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀N₂O | sigmaaldrich.com |

| Molecular Weight | 186.21 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI | 1S/C11H10N2O/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H,12H2 | sigmaaldrich.com |

| SMILES | NC1=CC=CC=C1OC2=CN=CC=C2 | sigmaaldrich.com |

Interactive Data Table: Key Identifiers for this compound

| Identifier | Value |

| CHEMBL ID | CHEMBL446157 |

| MDL Number | MFCD08059804 |

| PubChem Substance ID | 329775821 |

This table provides a summary of the key database identifiers for this compound, facilitating its tracking and referencing in scientific literature and chemical catalogs. ontosight.aisigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXPJOTSAXPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506439 | |

| Record name | 2-[(Pyridin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76167-49-2 | |

| Record name | 2-[(Pyridin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyridin 3 Yloxy Aniline

Established Synthetic Pathways for 2-(Pyridin-3-yloxy)aniline

The construction of the core this compound structure is primarily achieved through reactions that form the key ether (C-O) bond. The most prominent methods include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of diaryl ethers, including this compound. This pathway relies on the reaction of a nucleophile with an electron-deficient aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group. juniperpublishers.com For the synthesis of the target molecule, two primary SNAr strategies can be envisioned:

Reaction of an aminophenol with an activated pyridine (B92270): In this approach, 2-aminophenol (B121084) (or its protected form) acts as the nucleophile, attacking a pyridine ring that has a leaving group (e.g., a halogen) at the 3-position and is activated by electron-withdrawing substituents.

Reaction of 3-hydroxypyridine (B118123) with an activated benzene (B151609) ring: Here, the pyridin-3-olate anion, formed by deprotonating 3-hydroxypyridine with a base, serves as the nucleophile. It attacks a benzene ring bearing a leaving group at the 2-position, typically activated by a nitro group at the ortho or para position. The nitro group is subsequently reduced to the aniline (B41778).

A common variant of the second approach involves the reaction of 3-hydroxypyridine with 1-fluoro-2-nitrobenzene (B31998) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). The resulting nitro-intermediate, 3-(2-nitrophenoxy)pyridine, is then reduced to the target aniline using standard reduction methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductants (e.g., SnCl₂). smolecule.com This method is widely applicable for synthesizing various substituted pyridinyl ethers.

Table 1: Representative SNAr Conditions for Diaryl Ether Synthesis

| Nucleophile | Substrate | Base | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|---|

| 3-Hydroxypyridine | 1-Fluoro-2-nitrobenzene | K₂CO₃, Cs₂CO₃ | DMF, THF | Elevated temperatures (e.g., 40-100 °C) | Nitro-diaryl ether |

| 2-Aminophenol | 3-Halopyridine | NaH, K₂CO₃ | DMF, DMSO | Elevated temperatures | Amino-diaryl ether |

The efficiency of SNAr reactions can be influenced by the nature of the leaving group (F > Cl > Br > I) and the electronic properties of the substrates. juniperpublishers.com

Cross-Coupling Reactions (e.g., C–O and C–N Linkages)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to classical SNAr methods for forming C-O and C-N bonds. While C-N coupling (Buchwald-Hartwig amination) is used to synthesize diarylamines, the analogous C-O coupling (Buchwald-Hartwig etherification) is directly applicable to the synthesis of this compound. nih.gov

The Ullmann condensation is a classical copper-catalyzed method for forming diaryl ethers. This reaction typically involves coupling an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at high temperatures. For the synthesis of this compound, this could involve:

Reacting 2-haloaniline with 3-hydroxypyridine.

Reacting 3-halopyridine with 2-aminophenol.

However, these reactions often require harsh conditions and can sometimes lead to side products, such as competitive C-N coupling. researchgate.net Modern advancements have introduced more efficient ligand-supported copper and palladium catalysts that operate under milder conditions.

Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed C-O cross-coupling reactions represent a highly efficient and general method for the synthesis of diaryl ethers. mit.edu These reactions, often part of the Buchwald-Hartwig amination/etherification manifold, offer advantages in terms of substrate scope and milder reaction conditions compared to traditional methods. nih.gov

The synthesis of this compound via this approach would typically involve the coupling of 3-hydroxypyridine with a 2-haloaniline derivative (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) or coupling 2-aminophenol with a 3-halopyridine. The reaction is catalyzed by a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a suitable phosphine (B1218219) ligand and a base. mit.edu The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results. mit.edusigmaaldrich.com

Table 2: Typical Components for Palladium-Catalyzed C-O Coupling

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™-type catalysts | Source of active Pd(0) catalyst |

| Ligand | DPEphos, (rac)-BINAP, P(t-Bu)₃, Xantphos | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the phenol/alcohol nucleophile |

| Solvent | Toluene, Dioxane, THF | Non-reactive medium for the reaction |

This catalytic system is tolerant of a wide range of functional groups, making it a powerful tool for constructing complex molecules. nih.gov

Synthesis of Derivatives and Analogues of this compound

The this compound scaffold can be readily modified at either the aniline or the pyridine moiety to generate a library of derivatives for structure-activity relationship (SAR) studies and other applications.

Structural Modification at the Aniline Moiety

The aniline portion of the molecule offers several sites for chemical modification. The amino group and the aromatic ring are both reactive and can be targeted to introduce diverse functionalities.

N-Functionalization: The primary amino group can be easily acylated with acyl chlorides or anhydrides to form amides, or alkylated using alkyl halides. These reactions can alter the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, primarily at the positions ortho and para to the strongly activating amino group. Reactions such as halogenation (using reagents like Br₂ or N-bromosuccinimide) or nitration can be performed, although controlling regioselectivity can be challenging due to the presence of two activating groups (the amino and the ether linkage).

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct, regioselective functionalization of C-H bonds. Palladium-catalyzed C-H activation, often using a directing group installed on the aniline nitrogen (e.g., an acetyl group), can be used to introduce alkyl or aryl groups at the ortho position of the aniline ring. rsc.org

Systematic modification of the aniline tail has been shown to be a key strategy in tuning the biological activity of related compounds. harvard.edu

Derivatization of the Pyridine Ring System

Modifying the pyridine ring is generally more challenging than modifying the aniline ring due to the inherent electron-deficient nature of pyridine, which deactivates it towards electrophilic substitution.

Synthesis from Substituted Precursors: The most straightforward approach to obtain derivatives with substitutions on the pyridine ring is to start the synthesis with an already functionalized 3-hydroxypyridine or 3-halopyridine. A wide variety of substituted pyridines are commercially available or can be synthesized. organic-chemistry.org

Nucleophilic Aromatic Substitution: If the pyridine ring contains a suitable leaving group, it can undergo nucleophilic substitution. For example, if a chloro- or bromo-substituted this compound were synthesized, the halogen could be displaced by various nucleophiles.

Directed C-H Functionalization: Similar to the aniline ring, C-H bonds on the pyridine ring can be functionalized using transition-metal catalysis. This often requires a directing group to achieve regioselectivity. organic-chemistry.org

Quaternization: The pyridine nitrogen can be alkylated with reagents like methyl triflate to form a pyridinium (B92312) salt. This activates the ring, and subsequent reactions, such as reduction with sodium borohydride, can be used to cleave the pyridine group or lead to other transformations. researchgate.net

Halogenation: Selective halogenation of the pyridine ring can be achieved using specific reagents and conditions, often involving activation of the pyridine ring. mountainscholar.org

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical and biological properties.

Functionalization of the Ether Linkage

The diaryl ether linkage in this compound is characterized by its high chemical stability, a common feature of such functionalities. Consequently, reactions targeting the functionalization or cleavage of this C-O bond are not common and typically require specific reagents or harsh conditions.

The primary transformation involving the ether linkage is its cleavage. In organic chemistry, ether cleavage is generally an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nature of the groups attached to the oxygen atom. wikipedia.org

For this compound, which is an aryl alkyl ether, treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is the most common method for cleavage. libretexts.org The mechanism involves the initial protonation of the ether oxygen to form an oxonium ion, which is a better leaving group. Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile.

The nucleophilic attack will occur at the carbon atom that is more susceptible to substitution. In the case of this compound, the bond between the oxygen and the pyridine ring is stronger due to the sp² hybridization of the pyridinyl carbon. Therefore, the nucleophile will preferentially attack the phenyl ring's carbon attached to the oxygen. However, nucleophilic aromatic substitution on an unactivated benzene ring is difficult. A more likely scenario is the cleavage of the pyridine-oxygen bond, especially given the presence of the nitrogen atom which can be protonated. The expected products from such a cleavage would be 2-aminophenol and a 3-halopyridine. It is crucial to note that diaryl ethers are generally very resistant to cleavage by acids. libretexts.org

Reaction Mechanisms and Mechanistic Investigations in this compound Synthesis

The synthesis of this compound and its derivatives most commonly proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A typical route involves the coupling of a substituted pyridine with an aminophenol. For instance, the reaction of 3-chloropyridine (B48278) with 2-aminophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures can yield the target compound.

The mechanism for this transformation is a classic SNAr pathway. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus susceptible to nucleophilic attack. The reaction is initiated by the attack of the phenoxide ion (formed by the deprotonation of 2-aminophenol by the base) on the carbon atom bearing the halogen in the pyridine ring.

Exploration of Reaction Intermediates

The SNAr mechanism for the synthesis of diaryl ethers like this compound proceeds through a discrete intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized anionic σ-complex.

Formation of the Nucleophile : The base (e.g., K₂CO₃) deprotonates the hydroxyl group of 2-aminophenol to form the more potent nucleophile, the 2-aminophenoxide ion.

Nucleophilic Attack and Formation of the Meisenheimer Complex : The 2-aminophenoxide ion attacks the electron-deficient pyridine ring at the carbon atom bonded to the leaving group (e.g., chlorine). This addition step forms the Meisenheimer complex, where the negative charge is delocalized over the pyridine ring, stabilized by the electron-withdrawing nitrogen atom.

Loss of the Leaving Group : The aromaticity of the pyridine ring is restored by the elimination of the leaving group (e.g., chloride ion), resulting in the final product, this compound.

In some specialized synthetic routes, other reactive intermediates like pyridynes can be generated. For example, reacting a suitable precursor like 3-(trimethylsilyl)pyridin-2-yl triflate with a fluoride (B91410) source can generate 2,3-pyridyne. nih.gov This highly reactive intermediate can then be trapped by a nucleophile like an aniline derivative. nih.gov However, this method is generally less common for the synthesis of this specific isomer compared to the SNAr pathway.

Stereochemical Considerations in Synthetic Transformations

The molecule this compound is achiral and does not possess any stereocenters. However, stereochemical aspects can arise from the relative orientation of the two aromatic rings.

Conformational Isomerism : Rotation around the C-O-C ether bond can lead to different conformations. These are typically referred to as cisoid and transoid conformers, depending on whether the pyridine and benzene rings are on the same or opposite sides of the ether linkage, respectively. In the solid state, crystal packing forces may favor one conformation over the other, but in solution, there is typically a rapid interconversion between these conformers at room temperature. The energy barrier to this rotation is generally low, preventing the isolation of stable atropisomers under normal conditions.

If chiral substituents are introduced to either the pyridine or the aniline ring during synthesis or subsequent functionalization, diastereomers could be formed. The stereochemical outcome of such reactions would need to be carefully controlled, often through the use of chiral catalysts or auxiliaries, a common strategy in modern asymmetric synthesis. rsc.org

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce environmental impact and improve efficiency.

Alternative Solvents and Catalysts : Traditional syntheses often use high-boiling, toxic, and volatile organic solvents like DMF. Green chemistry approaches focus on replacing these with more environmentally benign alternatives.

Ionic Liquids : These are salts with low melting points that can act as both the solvent and catalyst. They are non-volatile and can often be recycled, reducing waste. rasayanjournal.co.innih.govrsc.org The use of an acidic ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) bis(trifluoromethylsulfonyl)imide ([HMIM][TFSI]) has been shown to be effective for similar syntheses. rsc.org

Water : As a solvent, water is non-toxic, inexpensive, and non-flammable. The synthesis of related aniline derivatives has been successfully carried out in aqueous media using catalysts like alum (KAl(SO₄)₂·12H₂O), which is also inexpensive and non-toxic. researchgate.net

Biocatalysts : Natural catalysts, such as acids present in fruit juices (e.g., citric acid in lemon juice), can be used to promote reactions under mild conditions, offering a cost-effective and environmentally friendly option. researchgate.net

Energy Efficiency :

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating. rasayanjournal.co.innih.gov This technique has been successfully applied to the synthesis of various pyrimidine (B1678525) and Schiff base derivatives. rasayanjournal.co.innih.govrsc.org

Mechanochemistry : Solvent-free or low-solvent reactions conducted through mechanical grinding or ball-milling represent a significant green alternative. beilstein-journals.org This technique can reduce waste, energy consumption, and often simplifies product purification. beilstein-journals.org It has been used for C-N bond formation reactions, such as the coupling of anilines with arylboronic acids. beilstein-journals.org

Atom Economy and Waste Reduction : The choice of catalyst can also align with green principles. For example, moving from stoichiometric copper reagents, which are common in older Ullmann condensation methods and generate significant metal waste, to catalytic systems (e.g., palladium or improved copper catalysts) enhances the sustainability of the process. smolecule.com

Spectroscopic Characterization and Structural Elucidation of 2 Pyridin 3 Yloxy Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For a compound like 2-(Pyridin-3-yloxy)aniline, with its distinct aromatic protons and carbons, NMR provides invaluable information about the electronic environment and connectivity of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region, corresponding to the protons on the aniline (B41778) and pyridine (B92270) rings. The exact chemical shifts (δ) are influenced by the electronic effects of the amino (-NH₂) and ether (-O-) groups. The amino group is an electron-donating group, which typically shifts the ortho and para protons of the aniline ring to a higher field (lower ppm). The pyridyl group, being heteroaromatic, will have its own characteristic proton signals.

While specific experimental data for this compound is not widely published, analysis of a closely related derivative, 3-Fluoro-5-(pyridin-3-yloxy)aniline , provides significant insight. In its ¹H NMR spectrum (400 MHz, CDCl₃), the pyridine protons appear at δ 8.80 (broad singlet, 1H) and 8.41 (doublet of doublets, 1H), which are downfield as expected for protons on an electron-deficient pyridine ring. The protons on the aniline ring will also exhibit specific splitting patterns (doublet, triplet, doublet of doublets) based on their coupling with adjacent protons. The integration of these signals would confirm the number of protons at each position.

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

| Pyridine H | 8.0 - 8.8 | dd, d |

| Aniline H | 6.5 - 7.5 | m |

| NH₂ | 3.5 - 4.5 | br s |

| Note: This is a generalized table based on typical values for similar structures. dd = doublet of doublets, d = doublet, m = multiplet, br s = broad singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show 11 distinct signals for the 11 carbon atoms, assuming no accidental equivalence. The carbons attached to the nitrogen and oxygen atoms (C-N and C-O) would appear at characteristic downfield shifts.

For the derivative 3-Fluoro-5-(pyridin-3-yloxy)aniline , the ¹³C NMR spectrum (100 MHz, CDCl₃) shows a signal at δ 163.0 with a large coupling constant (d, J = 252.4 Hz), which is characteristic of a carbon directly bonded to fluorine. buckingham.ac.uk The other aromatic carbons would appear in the typical range of δ 100-160 ppm. For instance, in various 2-substituted aniline pyrimidine (B1678525) derivatives, the carbon signals for the aniline and pyridine rings are observed between δ 97 and 164 ppm. mdpi.com

| Carbon | Expected Chemical Shift Range (ppm) |

| Pyridine C-O | 150 - 160 |

| Aniline C-O | 145 - 155 |

| Aniline C-N | 140 - 150 |

| Pyridine C | 120 - 145 |

| Aniline C | 115 - 130 |

| Note: This is a generalized table based on typical values for similar structures. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules where 1D spectra may show overlapping multiplets. uni.lu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent protons on the aniline ring and on the pyridine ring, confirming their connectivity. For example, the proton ortho to the amino group would show a correlation to the meta proton. youtube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond coupling). libretexts.orgcolumbia.edu Each cross-peak in an HSQC spectrum would link a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would produce strong bands, typically in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. The spectrum of the related 3-(Pyridin-2-yloxy)aniline is available in spectral databases, which would show similar characteristic peaks. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C and C=N Stretch (aromatic) | 1450 - 1600 | Strong-Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1075 | Medium |

| C-H Out-of-plane Bending | 700 - 900 | Strong |

| Note: This is a generalized table based on typical values for similar structures. |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. The aromatic rings in this compound are expected to show strong Raman bands. The symmetric "breathing" modes of the pyridine and benzene (B151609) rings are particularly characteristic in Raman spectra, often appearing in the fingerprint region below 1600 cm⁻¹. For instance, the pyridine ring breathing mode is typically observed around 998 cm⁻¹. researchgate.net Studies on chloro-substituted anilines have utilized Raman spectroscopy to identify key vibrational modes, which can be extrapolated to the aniline portion of the target molecule. researchgate.net The complementarity of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Ring C=C Stretch (breathing modes) | 1550 - 1610 | Strong |

| Pyridine Ring Breathing | ~998 | Strong |

| C-O-C symmetric stretch | 1000 - 1100 | Medium |

| Note: This is a generalized table based on typical values for similar structures. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₁H₁₀N₂O and a molecular weight of approximately 186.21 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. For instance, a related azopyridine derivative, 3-(2-acetanilide)azopyridine, showed a calculated m/z for [M]⁺ of 240.10111 and a found value of 240.10136, demonstrating the accuracy of the technique. nih.gov

Under ionization, such as electron impact (EI) or electrospray ionization (ESI), the molecule fragments in predictable ways, offering clues to its structure. The fragmentation of aromatic compounds like this compound is influenced by its stable ring structures and the ether linkage. libretexts.org The most probable fragmentation pathway involves the cleavage of the ether bond (C-O), which is a common fragmentation point in ethers. libretexts.org

Analysis of related sulfonamides has shown that upon dissociation, an intermediate complex can form, leading to characteristic fragments like the aniline radical cation (m/z 93). researchgate.net For isomers like 4-(pyridin-3-yloxy)aniline, GC-MS analysis has identified the molecular ion peak at m/z 186 and a significant fragment at m/z 108, which could correspond to a hydroxyaniline radical cation resulting from rearrangement. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, provide another layer of structural information. For this compound, these values have been calculated for various adducts, aiding in its identification in complex mixtures. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts Data calculated using CCSbase. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.08660 | 137.9 |

| [M+Na]⁺ | 209.06854 | 146.0 |

| [M-H]⁻ | 185.07204 | 143.1 |

| [M+K]⁺ | 225.04248 | 142.6 |

| [M]⁺ | 186.07877 | 136.6 |

Table 2: Potential Mass Fragments of Pyridinyloxy Anilines

| Fragment | Potential m/z | Description |

|---|---|---|

| Aniline radical cation | 93 | Common fragment from aniline-containing compounds. researchgate.net |

| Hydroxyaniline radical cation | 108 | Observed in the isomer 4-(pyridin-3-yloxy)aniline. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic structure of this compound features two primary chromophores: the aniline ring and the pyridine ring. Its UV-Vis absorption spectrum is characterized by π→π* electronic transitions within these aromatic systems. researchgate.net

The absorption spectrum of the parent aniline molecule shows two main absorption bands. researchgate.netresearchgate.net A very strong band typically appears around 220-230 nm, which is assigned to the S₀ → S₂ (¹B₂ ← ¹A₁) transition. researchgate.net A second, less intense band with vibrational fine structure is observed around 280-290 nm, corresponding to the S₀ → S₁ (¹B₁ ← ¹A₁) transition. researchgate.netresearchgate.net

In this compound, the presence of both the aniline and pyridine moieties, linked by an oxygen atom, results in a complex spectrum where the transitions of both ring systems overlap. The ether linkage can act as an auxochrome, potentially shifting the absorption maxima (λ_max) and altering their intensities compared to the individual parent molecules. For related structures like 3-(Quinolin-3-yloxy)aniline, π→π* transitions are noted in the 260–280 nm range. The polarity of the solvent can also influence the spectrum, causing shifts in the absorption bands (solvatochromism). researchgate.netresearchgate.net

Table 3: Typical Electronic Transitions in the Aniline Chromophore

| Transition | Wavelength Range (nm) | Description |

|---|---|---|

| S₀ → S₁ (¹B₁ ← ¹A₁) | ~280 - 290 | π→π* transition, often showing vibrational structure. researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound itself is not detailed in the searched literature, the analysis of its derivatives offers significant insights into its likely structural characteristics.

For example, the crystal structure of a derivative, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, was determined to be a monoclinic system with the space group P2/c. researchgate.net Its structure is stabilized by intermolecular N—H···N hydrogen bonds. researchgate.net Another related compound, 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, crystallizes with its two six-membered rings being nearly coplanar. nih.gov In the crystal, these molecules are linked into helical chains by N—H···N hydrogen bonds between an amino hydrogen and a pyridine nitrogen atom. nih.gov

These examples strongly suggest that the solid-state structure of this compound would also be heavily influenced by hydrogen bonding. The amino group (-NH₂) is an effective hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. These interactions are expected to play a crucial role in defining the molecular packing in the crystal lattice.

Table 4: Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Key Lattice Parameters | Intermolecular Interactions |

|---|---|---|---|---|

| 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline researchgate.net | Monoclinic | P2/c | a = 8.5800 Å, b = 20.360 Å, c = 8.0780 Å, β = 98.29° | N—H···N hydrogen bonds |

Computational Chemistry and Molecular Modeling Studies of 2 Pyridin 3 Yloxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest like 2-(Pyridin-3-yloxy)aniline.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, which possesses a rotatable ether linkage between the pyridine (B92270) and aniline (B41778) rings, conformational analysis is crucial. This involves exploring the potential energy surface by systematically rotating the dihedral angle defined by the C-O-C-C bond to identify various stable conformers and the transition states that separate them.

Studies have shown that the planarity of the molecule is a significant factor in its stability. The dihedral angle between the pyridine and aniline rings determines the extent of conjugation and steric hindrance. A co-planar arrangement, while potentially maximizing π-system overlap, can be destabilized by steric clashes. Therefore, the final optimized geometry represents a compromise between these opposing factors. The process of geometry optimization often employs gradient-based algorithms that iteratively adjust atomic coordinates to minimize the forces on each atom until a stationary point is reached. The nature of this stationary point (a minimum or a saddle point) is confirmed by calculating the vibrational frequencies; a true minimum will have all real frequencies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. chalcogen.ro

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the HOMO is typically localized on the electron-rich aniline ring and the ether oxygen, indicating these are the primary sites for nucleophilic attack. The LUMO is generally centered on the electron-deficient pyridine ring, suggesting it is the likely site for electrophilic attack. The analysis of these frontier orbitals helps in predicting how the molecule will interact with other species and its potential role in chemical reactions. libretexts.org

Table 1: Frontier Molecular Orbital Data Note: The following data is illustrative and based on typical results for similar aromatic amine derivatives. Actual values for this compound would require specific DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, highlighting these as potential sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles. researchgate.net The MEP map provides a visual representation of the molecule's charge landscape, complementing the insights gained from FMO analysis and offering a more intuitive understanding of its intermolecular interaction patterns. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. tandfonline.com It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This analysis provides a quantitative measure of the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions Note: This table presents hypothetical but representative NBO interactions for this compound. Specific E(2) values require dedicated calculations.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) on Aniline | π* (C-C) in Aniline Ring | ~5-10 |

| LP (O) on Ether | π* (C-C) in Aniline Ring | ~2-5 |

| LP (O) on Ether | π* (C-N) in Pyridine Ring | ~1-3 |

| π (C-C) in Aniline | π* (C-C) in Aniline Ring | ~15-25 |

| π (C-N) in Pyridine | π* (C-C) in Pyridine Ring | ~10-20 |

E(2) represents the stabilization energy of the hyperconjugative interaction.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein. mdpi.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. researchgate.net

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves a detailed analysis of the non-covalent interactions between a ligand, such as this compound, and the amino acid residues within the binding site of a biological target. biorxiv.org These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are crucial for the stability of the ligand-protein complex and for determining the ligand's binding affinity and specificity.

Molecular docking simulations of this compound with various protein targets, such as kinases or other enzymes implicated in disease, can reveal key interaction patterns. For instance, the aniline moiety might form hydrogen bonds with acidic residues, while the pyridine nitrogen can act as a hydrogen bond acceptor. The aromatic rings are capable of engaging in π-π stacking or hydrophobic interactions with aromatic or nonpolar residues in the binding pocket. By identifying these critical interactions, researchers can understand the structure-activity relationship (SAR) and rationally design more potent and selective inhibitors. The results of docking studies are often visualized as 2D or 3D diagrams that clearly depict the specific interactions between the ligand and the protein. dergipark.org.tr

Binding Affinity Predictions and Scoring Functions

There is a lack of specific published research detailing the binding affinity predictions of this compound to various biological targets using computational scoring functions. While the general methodologies for predicting binding affinity are well-established, including techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and empirical scoring functions, their direct application to this compound has not been the subject of dedicated studies. Such analyses are crucial for estimating the binding free energy and predicting the potency of a ligand for a specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies involve correlating the physicochemical properties of a series of compounds with their biological activities to develop predictive models. These models are instrumental in designing new, more potent molecules.

2D-QSAR and 3D-QSAR Models for Activity Prediction

No specific 2D-QSAR or 3D-QSAR models focused on or containing this compound are available in the current body of scientific literature. While studies on similar compounds, such as derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, have successfully employed these techniques to predict inhibitory activity against targets like c-Met kinase, these models are not transferable to this compound due to structural differences. A typical QSAR study would involve a dataset of molecules with varying structural features and corresponding biological activities to derive a statistically significant model.

CoMFA and CoMSIA Analysis for Steric and Electronic Fields

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide contour maps visualizing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules in relation to their biological activity. These analyses offer valuable insights for rational drug design. However, no published CoMFA or CoMSIA studies have been performed specifically on this compound. The successful application of these methods to related kinase inhibitors suggests their potential utility, but the necessary research has not been documented for this particular compound.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment, such as a protein binding pocket. There are currently no specific molecular dynamics simulation studies published for this compound. Such studies would be invaluable for understanding how the molecule behaves in a solvated system or within a biological target, revealing key dynamic interactions that are not apparent from static models.

Medicinal Chemistry and Biological Activity Investigations of 2 Pyridin 3 Yloxy Aniline Derivatives

Anti-HIV-1 Activity Evaluation of 2-(Pyridin-3-yloxy)acetamide (B2556959) Derivatives

A series of novel 2-(pyridin-3-yloxy)acetamide derivatives were designed and synthesized to evaluate their potential as anti-HIV-1 agents. researchgate.neteurjchem.com The design strategy involved a structure-based molecular hybridization and a bioisosteric replacement approach. researchgate.net

The primary target for these 2-(pyridin-3-yloxy)acetamide derivatives is the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net RT is a crucial enzyme for the replication of the HIV-1 virus, as it transcribes the viral RNA genome into DNA. oatext.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. oatext.com To confirm that the observed anti-HIV activity was due to the inhibition of this enzyme, selected active compounds from the series were subjected to an HIV-1 RT inhibitory assay. researchgate.net

The antiviral activity of the synthesized 2-(pyridin-3-yloxy)acetamide derivatives was assessed in cell-based assays using MT-4 cells infected with the wild-type HIV-1 strain (IIIB). researchgate.net The results indicated that several compounds exhibited moderate inhibitory activity. researchgate.net Notably, three compounds stood out for their biological performance. researchgate.net The most active analog, compound Ij , displayed an EC₅₀ value of 8.18 μM. researchgate.net

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Ia | 41.52 | > 216.45 | > 5 |

| Ih | 16.85 | 117.57 | 7 |

| Ij | 8.18 | 105.29 | 13 |

Anticancer and Cytotoxic Potentials

Derivatives of the pyridin-yloxy-aniline scaffold have demonstrated notable potential as anticancer agents. Research into related structures suggests that these compounds can exert cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.

The anticancer effects of these derivatives have been evaluated against several human and animal cancer cell lines. For instance, a derivative of the closely related isomer 3-(Pyridin-4-yloxy)aniline showed significant cytotoxic effects against murine melanoma B16 cells. In another study, the benzo wiley.comnih.govoxepino[3,2-b]pyridine derivative 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA) , which contains a similar structural motif, was found to be active against the human colorectal cancer cell line HCT-116, exhibiting an IC₅₀ value of 24.95 µM. researchgate.net Furthermore, a study on 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives identified compound 17c as a potent antiproliferative agent against HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colorectal cancer) cell lines. preprints.org

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA) | HCT-116 (Human Colorectal Cancer) | 24.95 µM | researchgate.net |

| Derivatives of 3-(Pyridin-4-yloxy)aniline | B16 (Murine Melanoma) | Significant Cytotoxicity | |

| Compound 17c (a 2-substituted aniline pyrimidine derivative) | HepG2 (Human Liver Cancer) | Potent Antiproliferative Activity | preprints.org |

| MDA-MB-231 (Human Breast Cancer) | Potent Antiproliferative Activity | preprints.org | |

| HCT116 (Human Colorectal Cancer) | Potent Antiproliferative Activity | preprints.org |

The cytotoxic activity of pyridin-yloxy-aniline derivatives is often linked to the induction of programmed cell death, or apoptosis. preprints.org Mechanistic studies have shown that these compounds can trigger apoptosis in cancer cells. For example, derivatives of 3-(Pyridin-4-yloxy)aniline were found to cause cell cycle arrest at the G2/M phase, which subsequently led to apoptosis. It has been suggested that some structurally related compounds may function by binding to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics and initiating apoptosis. Similarly, the 2-substituted aniline pyrimidine derivative 17c was shown to induce dose-dependent apoptosis in HCT116 cells. preprints.org

Antimicrobial Properties (Antibacterial and Antifungal)

The pyridine (B92270) moiety is a common feature in many compounds exhibiting antimicrobial activity. nih.gov Derivatives based on the pyridin-yloxy-aniline structure have been explored for their potential to combat various microbial pathogens, including both bacteria and fungi. ontosight.ai

Research indicates that pyridine derivatives can be effective against a range of microorganisms. nih.gov For instance, compounds related to 3-(Pyridin-4-yloxy)aniline have demonstrated significant activity against Gram-positive bacteria and fungi. Further studies on pyridine-containing heterocyclic compounds, such as azetidin-2-ones, have confirmed their antibacterial and antifungal potential. scirp.org These compounds were screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi including Aspergillus niger and Penicillium rubrum. scirp.org Some of the newly synthesized derivatives showed mild to moderate activity when compared to standard drugs like Streptomycin and Fluconazole. scirp.org

Enzyme Inhibition Studies

Inhibition of Specific Kinases (e.g., c-Met, Mer, VEGFR2)

Derivatives of the 2-(pyridin-3-yloxy)aniline scaffold have been extensively investigated as inhibitors of several protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.

c-Met and Mer Kinase Inhibition: The mesenchymal-epithelial transition factor (c-Met) and Mer are receptor tyrosine kinases that, when overexpressed, can contribute to tumor growth, metastasis, and resistance to therapy. nih.govnih.gov Consequently, developing dual inhibitors for these kinases is a significant strategy in oncology.

A series of 2-substituted aniline pyrimidine derivatives has been rationally designed and evaluated for this dual inhibitory activity. nih.govpreprints.org In one study, compound 18c emerged as a potent dual inhibitor, with IC₅₀ values of 18.5 ± 2.3 nM for Mer and 33.6 ± 4.3 nM for c-Met. nih.gov Similarly, another study identified compound 17c from a series of 2-substituted aniline pyrimidine derivatives, which also showed potent dual inhibition with IC₅₀ values of 6.4 ± 1.8 nM against Mer and 26.1 ± 7.7 nM against c-Met. preprints.org The inhibitory activities of several compounds from these studies are detailed in the table below.

| Compound | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) | Reference |

|---|---|---|---|

| 14a | 7.9 ± 1.3 | >1000 | nih.gov |

| 14b | 9.4 ± 1.5 | >1000 | nih.gov |

| 14g | 7.1 ± 0.9 | >1000 | nih.gov |

| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | preprints.org |

| 17f | 5.5 ± 0.8 | Not Reported | preprints.org |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | nih.gov |

VEGFR2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is another key tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. nih.gov The development of dual c-Met and VEGFR-2 inhibitors is a recognized therapeutic strategy. nih.gov Research into anilinopyrimidine scaffolds has yielded compounds with potent dual inhibitory activity against both c-Met and VEGFR-2, highlighting the versatility of this structural class in targeting multiple oncogenic pathways.

Other Enzyme Targets

Beyond the well-studied kinases, derivatives containing the pyridin-yloxy motif have shown activity against other enzyme classes. For instance, in the context of anti-fibrotic research, derivatives of 2-(pyridin-2-yl) pyrimidine have been investigated for their potential to inhibit collagen prolyl 4-hydroxylases, enzymes critical for collagen synthesis and deposition in fibrotic diseases. nih.govmdpi.com

Anti-inflammatory and Anti-fibrotic Activities

The therapeutic potential of pyridinyloxy aniline derivatives extends to inflammatory and fibrotic conditions.

Anti-fibrotic Activity: Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ damage. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic effects in a model using rat hepatic stellate cells (HSC-T6), which are key mediators of liver fibrosis. nih.govmdpi.com Several of these compounds demonstrated superior anti-fibrotic activity compared to the reference drug Pirfenidone. nih.gov Notably, compounds 12m and 12q were the most potent, with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.govmdpi.com Further studies confirmed that these compounds effectively inhibited collagen expression, a hallmark of fibrosis. nih.gov

| Compound | IC₅₀ against HSC-T6 cells (μM) | Reference |

|---|---|---|

| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | 45.69 | nih.govmdpi.com |

| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | 45.81 | nih.govmdpi.com |

Anti-inflammatory Activity: The pyridinyl moiety is a component of various compounds investigated for anti-inflammatory properties. researchgate.netnih.gov Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase involved in the signaling pathways of inflammatory cells, and its inhibition is a therapeutic strategy for treating inflammatory diseases and allergic disorders. google.com Pyrido[3,4-b]pyrazine derivatives, which can be conceptually related to the broader class of pyridinyl-containing compounds, have been developed as Syk inhibitors for potential use in treating such conditions. google.com While direct studies on the anti-inflammatory action of simple this compound are less common, the established role of related structures as kinase inhibitors in inflammatory pathways suggests a promising area for future investigation. nih.govsci-hub.box

Structure-Activity Relationship (SAR) Analysis of this compound Scaffolds

Identification of Key Pharmacophoric Features

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For kinase inhibitors based on the pyridinyloxy aniline framework, several key pharmacophoric features have been identified through methods like docking and quantitative structure-activity relationship (QSAR) studies. researchgate.net

The Hinge-Binding Motif: The core structure, often a variant like an aminopyrimidine or pyrrolopyridine, typically interacts with the "hinge" region of the kinase's ATP-binding pocket. sci-hub.boxresearchgate.net This interaction is fundamental for anchoring the inhibitor.

The Aniline and Ether Linkage: The this compound moiety positions the molecule within the active site. The aniline nitrogen and the ether oxygen are critical for forming key hydrogen bonds and establishing the correct orientation for optimal binding.

Role of Substituents: Docking studies on c-Met kinase inhibitors have revealed specific regions where different types of substituents can enhance or diminish activity. researchgate.net For example, hydrophobic groups are favored in certain external regions and allosteric sites, while bulky or charged groups may be detrimental near the hinge region or other specific pockets. researchgate.net Fluorine substitution on the aniline ring is a common strategy employed in kinase inhibitors to modulate properties like lipophilicity. researchgate.net

Rational Design Strategies for Enhanced Biological Efficacy

The insights gained from SAR and pharmacophore modeling are instrumental in the rational design of new derivatives with improved potency, selectivity, and drug-like properties. medsci.orgmdpi.com

Dual-Target Inhibition: A key strategy involves designing a single molecule that can inhibit multiple disease-relevant targets. The development of dual Mer/c-Met inhibitors is a prime example, where the 2-substituted aniline pyrimidine scaffold was systematically modified to achieve potent activity against both kinases. nih.govpreprints.org This approach can lead to more effective therapies by simultaneously blocking redundant or complementary signaling pathways.

Scaffold Hopping and Bioisosteric Replacement: Medicinal chemists often replace parts of a molecule with other fragments (bioisosteres) that retain the necessary biological activity while improving other properties. For instance, replacing a purine (B94841) scaffold with a pyrido[2,3-d]pyrimidine (B1209978) has been used to develop novel PI3K/mTOR inhibitors. oncotarget.com Similarly, modifying the core heterocyclic system (e.g., from a pyrrolotriazine to a pyrrolopyridine) can fine-tune selectivity and potency against targets like c-Met. researchgate.net

Optimizing Pharmacokinetic Properties: Rational design also focuses on improving a compound's metabolic stability. In the development of Mer/c-Met inhibitors, derivatives were screened for their stability in liver microsomes, leading to the identification of compounds like 18c , which demonstrated not only potent kinase inhibition but also favorable stability. nih.gov This integrated approach ensures that a potent compound also has the potential to be effective in a physiological system.

Investigation of Pharmacological Mechanisms of Action

The therapeutic potential of this compound derivatives is underpinned by their diverse interactions with various biological targets. Research has illuminated several distinct pharmacological mechanisms of action, primarily centered on the modulation of kinases, nuclear receptors, and enzymes involved in metabolic and signaling pathways. These investigations reveal a structural scaffold that is highly adaptable for targeting different proteins to elicit specific biological responses.

Kinase Inhibition: A Dominant Mechanism

A significant body of research has focused on the development of this compound derivatives as potent protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Dual Mer/c-Met Tyrosine Kinase Inhibition Derivatives incorporating a 2-substituted aniline pyrimidine framework have been identified as potent dual inhibitors of Mer and c-Met, two receptor tyrosine kinases implicated in cancer cell proliferation, survival, and metastasis. preprints.orgmdpi.com One notable compound, 17c , demonstrated strong enzymatic inhibition against both kinases and showed superior antiproliferative activity against three different cancer cell lines when compared to the established drug cabozantinib. preprints.org Mechanistic studies confirmed that compound 17c effectively induced apoptosis (programmed cell death) and suppressed the migration of HCT116 colon cancer cells. preprints.org

Docking studies on related compounds, such as 3-fluoro-4-(pyrrolo[2,1-f] preprints.orgsemanticscholar.orgtriazin-4-yloxy)aniline , have been performed to analyze the molecular features that contribute to high inhibitory activity against c-Met kinase. nih.gov These analyses help in understanding the specific conformations and interactions, like hydrogen bonding, that allow these inhibitors to bind effectively to the kinase's active site. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Antiproliferative Activity (GI50) | Cell Line |

|---|---|---|---|---|

| Compound 17c | Mer | Data not specified in abstract | Potent activity reported | HCT116 and others |

| Compound 17c | c-Met | Data not specified in abstract | Potent activity reported | HCT116 and others |

| 3-Fluoro-4-(pyrrolo[2,1-f] preprints.orgsemanticscholar.orgtriazin-4-yloxy)aniline | c-Met | 12 nM | Data not specified | Data not specified |

Nuclear Receptor Modulation: THR-β Agonism

Beyond kinase inhibition, derivatives based on a related aniline scaffold have been engineered to act as selective agonists for the thyroid hormone receptor β (THR-β). acs.org The therapeutic goal of these compounds is to leverage the beneficial effects of thyroid hormone on lipid metabolism, which are primarily mediated by THR-β in the liver, while avoiding adverse cardiac effects associated with the THR-α isoform. acs.org

Optimization of a pyridazinone series derived from an aniline precursor led to the identification of MGL-3196 (53) . acs.org This compound was found to be a potent and highly selective THR-β agonist. In a functional coactivator recruitment assay, MGL-3196 demonstrated a 28-fold selectivity for THR-β over THR-α, highlighting a sophisticated mechanism of action at the nuclear receptor level. acs.org

G-Protein Coupled Receptor (GPCR) Agonism

Recent studies have expanded the mechanistic scope of this structural class to include G-protein coupled receptors. A "natural product-like" pyrano[2,3-b]pyridine derivative, YX-2102 , was identified as a high-affinity agonist for the cannabinoid receptor 2 (CB2R), a promising target for treating pulmonary fibrosis. nih.gov

The investigation into its mechanism revealed that YX-2102 ameliorates lung injury, inflammation, and fibrosis in animal models. nih.gov Its action is multifaceted; it inhibits the inflammatory response, partly by modulating the polarization of macrophages, and also suppresses the epithelial-to-mesenchymal transition (EMT), a key process in fibrosis. nih.gov Further mechanistic studies indicated that these effects are dependent on the CB2 receptor and may involve the Nrf2-Smad7 signaling pathway. nih.gov

Enzyme Inhibition: Targeting Metabolic Pathways

The versatility of the aniline scaffold is also evident in its application as an enzyme inhibitor. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial component of the kynurenine (B1673888) pathway of tryptophan metabolism and plays a role in immune evasion by tumors. semanticscholar.org While exploring different scaffolds, researchers found that 1,2,3-triazole derivatives could act as highly efficient IDO1 inhibitors. semanticscholar.org In a screening of related compounds, an azole derivative with a B pocket extension was found to be a potent IDO1 inhibitor with an enzymatic IC50 value of 14 μM. semanticscholar.org This demonstrates that with appropriate structural modifications, the broader aniline class can be directed to target metabolic enzymes.

Materials Science Applications Involving 2 Pyridin 3 Yloxy Aniline

Polymerization of Aniline (B41778) Derivatives for Functional Materials

The polymerization of aniline and its derivatives is a foundational method for producing polyaniline (PANI), a well-known conducting polymer. rsc.org Introducing substituents onto the aniline ring, as in 2-(Pyridin-3-yloxy)aniline, is a key strategy for modifying the properties of the resulting polymer to suit specific applications. spiedigitallibrary.orgresearchgate.net This modification allows for the fine-tuning of characteristics such as solubility, processability, and electrochemical behavior. researchgate.netCurrent time information in Bangalore, IN.

The synthesis of polyaniline derivatives is typically achieved through the oxidative polymerization of the corresponding aniline monomers. Current time information in Bangalore, IN. This process can be carried out using either chemical or electrochemical methods. In a typical chemical polymerization, the aniline derivative, such as this compound, would be dissolved in an acidic medium and polymerized using an oxidizing agent like ammonium (B1175870) persulfate (APS).

The general reaction involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The polymerization of substituted anilines follows a similar pathway to that of unsubstituted aniline, but the reaction conditions may need adjustment based on the reactivity of the specific monomer. Current time information in Bangalore, IN. The presence of the substituent on the aromatic ring can influence the rate of polymerization and the final molecular weight of the polymer. Current time information in Bangalore, IN.

The nature, size, and position of a substituent on the aniline ring have a significant impact on the final properties of the polyaniline derivative due to electronic and steric effects. spiedigitallibrary.orgsigmaaldrich.com For this compound, the pyridin-3-yloxy group introduces specific modifications compared to unsubstituted polyaniline.

Electronic Effects : The ether oxygen atom acts as an electron-donating group, which can lower the oxidation potential of the monomer. Current time information in Bangalore, IN. Conversely, the pyridine (B92270) ring is electron-withdrawing. This combination modulates the electronic properties of the polymer backbone, affecting its conductivity and doping behavior.

Steric Effects : The pyridin-3-yloxy group is bulky. Its presence along the polymer chain increases the distance between adjacent chains and can disrupt the planarity of the backbone. researchgate.net This steric hindrance leads to several important changes:

Solubility : A primary advantage of using substituted anilines is the improved solubility of the resulting polymers. The bulky groups reduce intermolecular forces, making the polymer more soluble in common organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.comnih.gov This enhanced solubility is crucial for processing the material into thin films for various applications. sigmaaldrich.com

Morphology and Conductivity : The steric effects also alter the morphology of the polymer. While unsubstituted polyaniline often has a granular or fibrillar structure, substituted derivatives can exhibit different structures, such as spherical or hierarchical morphologies. sigmaaldrich.com This disruption of chain packing generally leads to lower electrical conductivity compared to the highly ordered, unsubstituted polyaniline. rsc.org

The following table summarizes the expected influence of the pyridin-3-yloxy substituent on the characteristics of the resulting polymer, based on general principles established for other substituted polyanilines.

| Property | Influence of Pyridin-3-yloxy Substituent | Rationale |

| Solubility | Increased | The bulky substituent disrupts intermolecular packing, weakening the forces between polymer chains and allowing solvent molecules to penetrate more easily. Current time information in Bangalore, IN. |

| Conductivity | Decreased | Steric hindrance reduces the planarity of the polymer backbone, which in turn diminishes the extent of π-conjugation and charge carrier mobility. rsc.org |

| Oxidation Potential | Modified | The electron-donating ether group tends to decrease the oxidation potential, while the electron-withdrawing pyridine ring increases it, resulting in a modulated potential. Current time information in Bangalore, IN. |

| Thermal Stability | Modified | The incorporation of stable aromatic rings like pyridine can potentially alter the thermal degradation pathways of the polymer. rsc.org |

| Photoluminescence | Potentially Increased | The presence of a bulky substituent can lead to an increase in luminescence intensity due to the steric hindrance limiting non-radiative decay pathways. researchgate.net |

Applications in Sensor Technology

Polyaniline and its derivatives are highly effective materials for chemical sensors. rsc.orgnih.gov Their electrical resistance changes significantly upon exposure to various analytes, forming the basis of chemiresistive sensors. Polymers derived from substituted anilines are particularly promising for creating selective and sensitive sensor arrays. sigmaaldrich.com

A polymer synthesized from this compound would be a candidate for detecting various chemical species. The basic nitrogen atom on the pyridine ring could provide specific interaction sites for acidic gases, while the polyaniline backbone remains sensitive to redox-active compounds and changes in pH. Studies on other ortho-substituted polyanilines have demonstrated high sensitivity to analytes like ammonia (B1221849) and moisture. sigmaaldrich.com Thin films of these polymers can be readily prepared from solution due to their enhanced solubility, facilitating the fabrication of sensor devices. rsc.orgsigmaaldrich.com The sensing mechanism relies on the interaction of the analyte with the polymer film, which modulates the polymer's doping state and, consequently, its conductivity. sigmaaldrich.com

Intermediates for Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, aniline derivatives are crucial intermediates for synthesizing the complex molecules used in Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com While this compound itself is not typically the final, active material, its structure makes it a valuable building block for creating materials for various layers within an OLED stack, particularly the hole-transporting layer (HTL) and the host material for the emissive layer. spiedigitallibrary.org

Advanced materials for OLEDs often consist of a core structure with various functional groups attached. Diarylamine and carbazole (B46965) units are common components of hole-transporting and host materials due to their electron-rich nature and ability to form stable amorphous films. spiedigitallibrary.orgnih.gov The synthesis of these complex molecules frequently involves cross-coupling reactions, such as the Buchwald-Hartwig amination, where an amine is reacted with an aromatic halide.

The compound this compound is an ideal precursor for such syntheses. It provides a diarylamine-like structure that can be further functionalized. Specifically, the aniline nitrogen can be coupled with other aromatic systems to build larger, conjugated molecules required for efficient charge transport and luminescence. spiedigitallibrary.orgresearchgate.net The presence of both an electron-donating aniline group and an electron-accepting pyridine-containing moiety within the same molecule is advantageous for designing bipolar host materials, which can transport both holes and electrons, leading to more efficient and stable OLED devices. spiedigitallibrary.orgresearchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Efficiency

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 2-(Pyridin-3-yloxy)aniline and its derivatives. While traditional methods exist, the principles of green chemistry are guiding the next wave of synthetic innovation. rasayanjournal.co.in Key areas of development include:

Catalytic Approaches: The use of transition metal catalysts, such as palladium, is expected to enhance reaction efficiency and selectivity. sigmaaldrich.com Research into novel catalyst systems, including nanoparticle and organometallic catalysts, could lead to milder reaction conditions and higher yields. researchgate.net

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for related heterocyclic compounds. rasayanjournal.co.innih.gov Applying microwave irradiation to the synthesis of this compound could offer a substantial improvement over conventional heating methods.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can dramatically improve efficiency and reduce waste. rasayanjournal.co.in Future work could aim to construct the this compound scaffold or its complex derivatives through novel MCR strategies.

Solventless and Aqueous Media Reactions: Moving away from hazardous organic solvents is a primary goal of green chemistry. rasayanjournal.co.in Investigating solid-state reactions or syntheses in water could provide significant environmental and economic benefits. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Future Development This table is interactive and can be sorted by clicking on the headers.

| Methodology | Potential Advantage | Key Research Focus | Relevant Findings |

|---|---|---|---|

| Advanced Catalysis | Higher yield, greater selectivity, milder conditions. | Development of novel palladium or other transition metal catalysts. sigmaaldrich.com | Use of alum as a non-toxic catalyst in aqueous media has proven effective for related triazole derivatives. researchgate.net |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased yields. | Optimization of microwave parameters for etherification and amination reactions. | Effective in synthesizing various heterocyclic structures like thiazolidinones. nih.gov |

| Multicomponent Reactions | Improved atom economy, reduced waste, simplified procedures. | Design of a one-pot synthesis for functionalized derivatives. rasayanjournal.co.in | Proven to be a high-yield method for producing pyrimidines. rasayanjournal.co.in |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower cost, enhanced safety. | Exploring reactions in water, ionic liquids, or under solventless conditions. | Syntheses in aqueous media are gaining prominence for being environmentally friendly. researchgate.net |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for accelerating the discovery and optimization of molecules based on the this compound scaffold. Future research will increasingly rely on these methods to predict properties and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are crucial for correlating the structural features of this compound derivatives with their biological activities. nih.gov By developing robust QSAR models, researchers can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Studies on related aniline (B41778) derivatives have successfully used methods like Comparative Molecular Similarity Analysis (CoMSIA) to create predictive models for c-Met kinase inhibitors. nih.govresearchgate.net

Molecular Docking: This technique simulates the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. researchgate.net Advanced docking studies on this compound derivatives will be essential for understanding their mechanism of action and for designing new molecules with improved binding affinity and selectivity. mdpi.comresearchgate.net For example, docking has been used to identify key interactions between related compounds and the active sites of Mer and c-Met kinases. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-protein complexes over time, revealing information about conformational changes and the stability of binding interactions that static docking cannot capture. acs.org

Table 2: Computational Tools for Predictive Modeling This table is interactive and can be sorted by clicking on the headers.

| Computational Method | Application | Predicted Outcome | Example from Related Research |

|---|---|---|---|

| QSAR / CoMSIA | Predict biological activity based on structure. | IC₅₀ values, inhibitory constants (Kᵢ). | A CoMSIA model for c-Met kinase inhibitors identified steric, electrostatic, and hydrophobic fields as key to activity. nih.govresearchgate.net |

| Molecular Docking | Elucidate binding modes within a biological target. | Preferred binding conformations, key amino acid interactions. | Docking of derivatives into Mer/c-Met kinase showed crucial hydrogen bonds and π-π stacking interactions. mdpi.com |

| DFT Calculations | Model reaction pathways and electronic properties. | Transition states, activation energies, reactivity. | Used to predict reaction pathways for nucleophilic aromatic substitution on related chloro-anilines. |

| MD Simulations | Analyze the stability and dynamics of protein-ligand complexes. | Identification of stable hydrogen-bond networks, conformational flexibility. | Revealed a critical "water wire" hydrogen-bond network for pyrazole (B372694) derivatives in B-Raf kinase. acs.org |

Exploration of New Biological Targets and Therapeutic Areas